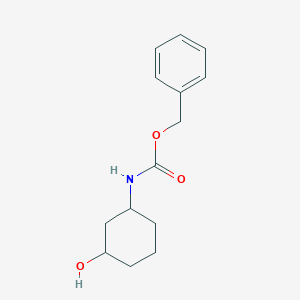

Benzyl (3-hydroxycyclohexyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(3-hydroxycyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,16H,4,7-10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIZIYCXUSGNLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560799 | |

| Record name | Benzyl (3-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955406-36-7 | |

| Record name | Phenylmethyl N-(3-hydroxycyclohexyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955406-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (3-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: A Guide to the Synthesis of Benzyl (3-hydroxycyclohexyl)carbamate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (3-hydroxycyclohexyl)carbamate is a pivotal intermediate in organic synthesis, particularly valued in the construction of complex molecules for pharmaceutical and materials science applications. Its structure combines a versatile benzyloxycarbonyl (Cbz) protected amine with a functional hydroxyl group on a cyclohexane scaffold, offering multiple avenues for further chemical modification. This guide provides a comprehensive technical overview of its synthesis, focusing on the most direct and reliable pathway: the N-protection of 3-aminocyclohexanol with benzyl chloroformate. We will delve into the mechanistic underpinnings, stereochemical considerations, detailed experimental protocols, and the rationale behind procedural choices, equipping researchers with the knowledge for successful and reproducible synthesis.

Introduction: Strategic Importance of the Target Molecule

In the landscape of modern drug discovery and medicinal chemistry, carbamate-bearing molecules are of significant interest. The carbamate functional group is often employed as a stable bioisostere for amide or ester groups, a strategic move that can enhance a molecule's pharmacokinetic profile by improving chemical and proteolytic stability.[1][2] Furthermore, the benzyloxycarbonyl (Cbz or Z) group is one of the most classical and robust protecting groups for amines, celebrated for its ease of introduction and its clean removal via catalytic hydrogenation.[3]

This compound serves as an exemplary building block. The Cbz-protected amine is rendered temporarily inert, allowing for selective chemistry to be performed at the secondary alcohol. Conversely, the hydroxyl group can be protected to allow for modifications related to the carbamate. This guide focuses on the foundational synthesis of this versatile intermediate, providing the expertise necessary for its reliable preparation in a laboratory setting.

Synthetic Strategy: A Retrosynthetic Approach

The most logical and efficient pathway to this compound is through the formation of the carbamate bond. A retrosynthetic analysis reveals a clear disconnection across the N-C bond of the carbamate, identifying the two primary synthons: 3-aminocyclohexanol and a benzyloxycarbonylating agent.

This pathway is favored due to the high commercial availability of both starting materials and the well-established, high-yielding nature of the reaction between an amine and benzyl chloroformate.[4][5]

The Core Reaction: N-Benzyloxycarbonylation

The synthesis hinges on the nucleophilic acyl substitution reaction between the amino group of 3-aminocyclohexanol and the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).

Reaction Mechanism and Rationale

The mechanism is a direct and efficient process. The lone pair of electrons on the nitrogen atom of 3-aminocyclohexanol acts as a nucleophile, attacking the carbonyl carbon of benzyl chloroformate. This forms a tetrahedral intermediate which subsequently collapses, expelling the chloride ion as a leaving group. A proton is then lost from the nitrogen to yield the stable carbamate product.

A critical component of this reaction is the presence of a base.[3] The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base, such as sodium carbonate or triethylamine, is added to neutralize the HCl as it is formed, thereby driving the reaction to completion.

Stereochemical Integrity

3-aminocyclohexanol exists as two diastereomers: cis and trans. The reaction conditions for Cbz protection are mild and do not affect the stereocenters at positions 1 and 3 of the cyclohexane ring. Therefore, the stereochemistry of the starting material is directly translated to the product. For example, starting with trans-(1R,3R)-3-aminocyclohexanol will exclusively yield benzyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate.[6][7] This conservation of stereochemistry is a significant advantage of this synthetic route.

Comparative Reaction Parameters

The choice of base and solvent can be adapted to the specific substrate and laboratory conditions. A biphasic system is often preferred for its simplicity in workup.

| Parameter | Condition 1 | Condition 2 | Rationale & Causality |

| Solvent | Dioxane / Water (1:1) | Tetrahydrofuran (THF) / Water | Provides sufficient solubility for both the organic reagents and the inorganic base, facilitating the reaction at the interface.[8] |

| Base | Potassium Carbonate (K₂CO₃) | Sodium Bicarbonate (NaHCO₃) | An inorganic base is used to efficiently neutralize the HCl byproduct in the aqueous phase, pulling it away from the organic reactants.[5][9] |

| Temperature | 0 °C to Room Temp. | Room Temperature | The reaction is typically exothermic. Starting at 0 °C allows for better control, although running at room temperature is often successful for simple amines.[4] |

| pH Control | Maintained between 6-8 | Not explicitly controlled | For sensitive substrates, maintaining a slightly basic to neutral pH can prevent side reactions. For robust amines, this is less critical.[8] |

| Yield | Typically >90% | Typically >90% | This reaction is highly efficient and generally provides excellent yields with straightforward purification.[9] |

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| 3-Aminocyclohexanol | C₆H₁₃NO | 115.17 | 5.0 g | 43.4 mmol |

| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | 8.2 g (6.8 mL) | 48.0 mmol |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 7.3 g | 86.8 mmol |

| Tetrahydrofuran (THF) | C₄H₈O | - | 100 mL | - |

| Water (Deionized) | H₂O | - | 100 mL | - |

| Ethyl Acetate | C₄H₈O₂ | - | As needed | - |

| Brine (sat. NaCl) | NaCl(aq) | - | As needed | - |

| Magnesium Sulfate | MgSO₄ | - | As needed | - |

Safety Advisory: Benzyl chloroformate is a lachrymator and is corrosive. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] It reacts with water and should be handled in a dry environment.[11]

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminocyclohexanol (5.0 g, 43.4 mmol) and sodium bicarbonate (7.3 g, 86.8 mmol) in a mixture of THF (100 mL) and water (100 mL).

-

Cooling: Place the flask in an ice-water bath and stir the biphasic mixture vigorously for 15 minutes until the temperature equilibrates to near 0 °C.

-

Reagent Addition: Slowly add benzyl chloroformate (6.8 mL, 48.0 mmol) dropwise to the stirring mixture over 20-30 minutes using a dropping funnel. Ensure the temperature does not rise above 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. The product will be in the organic (THF) layer. Separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL) to recover any residual product.

-

Washing: Combine all organic layers and wash them sequentially with 1 M HCl (50 mL) to remove any unreacted amine, followed by saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.

Conclusion

The synthesis of this compound via the N-benzyloxycarbonylation of 3-aminocyclohexanol is a robust, high-yielding, and reliable method. This guide has detailed the mechanistic basis, the importance of stereochemical control, and a practical, field-tested protocol. The resulting product is a valuable chemical intermediate, poised for use in a multitude of applications within drug development and advanced material synthesis. By understanding the causality behind each experimental step, from the role of the base to the choice of solvent, researchers can confidently and safely execute this important transformation.

References

-

Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

-

ACS Publications. (2021). Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

PubMed. (2022). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. Journal of Biomolecular Structure & Dynamics. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for the synthesis of benzyl methoxy-carbamate. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Retrieved from [Link]

-

Synlett. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Retrieved from [Link]

-

Grokipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

-

Grokipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Chloroformate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of Cbz-protected aminopropyl derivative. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl N-(3-hydroxypropyl)carbamate. Retrieved from [Link]

-

National Institutes of Health. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information for Synthesis of Carbamates. Retrieved from [Link]

- Google Patents. (2010). Process for preparing enantiomerically enriched amino-alcohols.

-

Reddit. (2017). benzyl chloroformate (Cbz-Cl) protecting mechanism. Retrieved from [Link]

-

PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2023). Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). (1R,3R)-3-aminocyclohexanol. Retrieved from [Link]

-

PubMed Central. (2024). Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease. Retrieved from [Link]

-

PubMed. (2004). Cyclohexylcarbamic acid 3'- or 4'-substituted biphenyl-3-yl esters as fatty acid amide hydrolase inhibitors: synthesis, quantitative structure-activity relationships, and molecular modeling studies. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubMed Central. (2019). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. labsolu.ca [labsolu.ca]

- 7. (1R,3R)-3-aminocyclohexanol | C6H13NO | CID 25630527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. Benzyl Chloroformate [commonorganicchemistry.com]

- 11. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to the Physicochemical Properties of Benzyl (3-hydroxycyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (3-hydroxycyclohexyl)carbamate, a molecule of significant interest in medicinal chemistry, presents a unique combination of structural features that warrant a detailed investigation of its physicochemical properties. The presence of a carbamate linkage, a benzyl group, and a hydroxylated cyclohexane ring imparts a delicate balance of lipophilicity, polarity, and hydrogen bonding capabilities. These characteristics are pivotal in determining the compound's behavior in biological systems, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both theoretical insights and practical experimental protocols for its characterization.

Understanding these properties is not merely an academic exercise; it is a cornerstone of rational drug design and development. The carbamate group, for instance, is a common motif in pharmaceuticals, valued for its relative stability and ability to act as a bioisostere for amide bonds.[3][4] The hydroxyl group on the cyclohexyl ring can significantly influence solubility and provide a key interaction point with biological targets. Finally, the benzyl moiety, while contributing to lipophilicity, also offers sites for metabolic transformation. A thorough grasp of these attributes is therefore essential for any scientist working with this compound or its analogs.

Core Physicochemical Properties

A comprehensive understanding of a drug candidate's physicochemical profile is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. For this compound, the interplay between its constituent functional groups defines its unique properties.

| Property | Value | Source/Method |

| Molecular Formula | C₁₄H₁₉NO₃ | [5] |

| Molecular Weight | 249.31 g/mol | [5] |

| Melting Point | Estimated: 70-90 °C | Based on analogs |

| Boiling Point | > 300 °C (decomposes) | Estimated |

| Solubility | Moderately soluble in polar organic solvents; sparingly soluble in water. | General carbamate properties |

| pKa | Estimated: 14-16 (carbamate N-H), 15-17 (hydroxyl O-H) | Theoretical Prediction |

Stereoisomerism: The Cis/Trans Dimension

It is crucial to recognize that this compound can exist as two diastereomers: cis and trans, depending on the relative orientation of the hydroxyl and carbamate groups on the cyclohexane ring. These stereoisomers can exhibit distinct physicochemical properties, including melting point, solubility, and crystal packing, which in turn can influence their biological activity and formulation characteristics. This guide will address the properties of the mixture and, where possible, differentiate between the cis and trans isomers.

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of 3-aminocyclohexanol with benzyl chloroformate under basic conditions. This reaction, a standard method for the introduction of the benzyloxycarbonyl (Cbz) protecting group, is robust and generally high-yielding.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Aminocyclohexanol (mixture of cis and trans isomers)

-

Benzyl chloroformate

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Dissolution: Dissolve 3-aminocyclohexanol (1.0 eq) in a suitable solvent such as DCM or THF.

-

Base Addition: Add a base, such as sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq), to the solution.

-

Cbz Protection: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a white solid or viscous oil. The cis and trans isomers may be separable by careful chromatography.

Caption: Synthetic workflow for this compound.

Detailed Physicochemical Characterization

Melting Point

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting point range is indicative of high purity.

Expected Melting Point: Based on analogs such as Benzyl carbamate (86-89 °C) and Benzyl N-(3-hydroxypropyl)carbamate (50-53 °C), the melting point of this compound is estimated to be in the range of 70-90 °C.[4] The exact value will depend on the cis/trans isomeric ratio and the crystalline form.

Experimental Protocol: Melting Point Determination (Capillary Method)

-

Sample Preparation: Finely powder a small amount of the dry sample.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.

Solubility

Solubility is a key determinant of a drug's bioavailability and formulation possibilities. The presence of both a lipophilic benzyl group and a hydrophilic hydroxyl group suggests that this compound will exhibit moderate solubility in a range of solvents.

Expected Solubility:

-

Water: Sparingly soluble.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Soluble.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Very soluble.

-

Chlorinated Solvents (e.g., DCM, Chloroform): Soluble.

-

Nonpolar Solvents (e.g., Hexanes): Sparingly soluble to insoluble.

Experimental Protocol: Qualitative Solubility Determination

-

Sample Preparation: Place approximately 10 mg of the sample into a series of small test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, methanol, DCM, hexanes).

-

Observation: Agitate the tubes and observe if the solid dissolves completely at room temperature.

-

Heating: If the sample does not dissolve, gently warm the test tube and observe any change in solubility.

-

Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble."

Acid Dissociation Constant (pKa)

The pKa values of the carbamate N-H and the hydroxyl O-H are important for understanding the ionization state of the molecule at different pH values, which affects its solubility, permeability, and interaction with biological targets.

Predicted pKa:

-

Carbamate N-H: The pKa of the N-H proton of a carbamate is generally high, in the range of 14-16, making it a very weak acid.

-

Hydroxyl O-H: The pKa of a secondary alcohol is typically in the range of 15-17.

Due to the high pKa values, direct measurement in aqueous solution is challenging. Computational methods or measurements in non-aqueous solvents can provide estimates.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ 7.40-7.25 (m, 5H): Aromatic protons of the benzyl group.

-

δ 5.10 (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).

-

δ 4.80-4.60 (br s, 1H): Carbamate N-H proton.

-

δ 3.80-3.50 (m, 2H): Protons on the carbons bearing the hydroxyl and carbamate groups (CH-O and CH-N). The chemical shift and multiplicity will differ for cis and trans isomers.

-

δ 2.20-1.20 (m, 8H): Remaining cyclohexyl ring protons.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

δ 156.0: Carbamate carbonyl carbon.

-

δ 136.5: Quaternary aromatic carbon of the benzyl group.

-

δ 128.5, 128.0, 127.8: Aromatic carbons of the benzyl group.

-

δ 70.0-65.0: Carbon bearing the hydroxyl group (CH-OH).

-

δ 67.0: Methylene carbon of the benzyl group (-O-CH₂-Ph).

-

δ 55.0-50.0: Carbon bearing the carbamate group (CH-N).

-

δ 35.0-20.0: Remaining cyclohexyl ring carbons.

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum on the same instrument.

-

Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals. Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands (cm⁻¹):

-

3400-3200 (broad): O-H stretching of the hydroxyl group and N-H stretching of the carbamate.[6]

-

3050-3030: Aromatic C-H stretching.

-

2950-2850: Aliphatic C-H stretching.

-

1720-1680 (strong): C=O stretching of the carbamate group.[6]

-

1540-1520: N-H bending of the carbamate.[6]

-

1250-1200: C-O stretching of the carbamate.[6]

-

1100-1000: C-O stretching of the hydroxyl group.

Experimental Protocol: FTIR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Background Scan: Collect a background spectrum of the empty ATR crystal.

-

Sample Scan: Collect the IR spectrum of the sample over a range of 4000-400 cm⁻¹.

-

Data Analysis: The instrument software will automatically subtract the background. Analyze the resulting spectrum for the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

m/z 249: Molecular ion peak [M]⁺.

-

m/z 108: Fragment corresponding to the benzyl alcohol radical cation, [C₇H₈O]⁺.

-

m/z 91: Tropylium ion [C₇H₇]⁺, a very common and stable fragment from benzyl groups.

-

m/z 115: Fragment corresponding to [M - C₇H₇O₂]⁺, loss of the benzyloxycarbonyl group.

-

m/z 98: Fragment from the cyclohexanol ring after loss of the benzyloxycarbonyl group and water.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion, GC-MS, or LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition and Analysis: Acquire the mass spectrum and identify the molecular ion and major fragment ions.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While experimental data for this specific molecule is not extensively available in the public domain, this guide has offered a robust framework for its characterization based on the known properties of analogous compounds and established analytical protocols. The provided experimental procedures offer a clear path for researchers to obtain empirical data, which is crucial for advancing the development of this and related compounds in the pharmaceutical and chemical sciences. A thorough understanding and experimental validation of these properties are indispensable for unlocking the full therapeutic potential of this compound.

References

- Grokipedia.

-

MySkinRecipes. Cis this compound. [Link]

- Grokipedia.

-

MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

-

Chem-Impex. Benzyl trans-3-hydroxymethylcyclohexylcarbamate. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

PubChem. Benzyl N-(3-hydroxypropyl)carbamate. [Link]

-

PubChem. Benzyl carbamate. [Link]

-

The Royal Society of Chemistry. A new route of CO2 catalytic activation: syntheses of N-substituted carbamates from dialkyl carbonates and polyureas. [Link]

-

ResearchGate. Figure S41. FTIR spectrum of N-benzylbenzamide (7). [Link]

-

MDPI. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. [Link]

-

MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

The Royal Society of Chemistry. c6cy02413k1.pdf. [Link]

Sources

An In-depth Technical Guide to Benzyl (3-hydroxycyclohexyl)carbamate: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Saturated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the focus has increasingly shifted towards molecules that occupy three-dimensional chemical space. Saturated carbocyclic scaffolds, such as the cyclohexane ring system, are pivotal in this endeavor. These structures offer a rigid framework that can improve the pharmacological profile of a potential drug candidate by enhancing binding affinity, metabolic stability, and cell permeability while reducing off-target effects. Benzyl (3-hydroxycyclohexyl)carbamate (CAS Number: 955406-36-7) emerges as a key exemplar of a bifunctional building block, strategically designed to leverage these advantages. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its role as a valuable intermediate in the synthesis of complex pharmaceutical agents.

Physicochemical Properties and Structural Features

This compound is a carbamate derivative characterized by a molecular formula of C₁₄H₁₉NO₃ and a molecular weight of approximately 249.31 g/mol .[1][2] Its structure integrates three key functional motifs:

-

A Cyclohexane Core: This sp³-hybridized ring system provides a non-planar, rigid scaffold, which is increasingly sought after in drug design to escape the "flatland" of aromatic compounds.

-

A Carbamate Linkage with a Benzyloxycarbonyl (Cbz) Protecting Group: The Cbz group is a well-established and versatile protecting group for amines in organic synthesis, particularly in peptide chemistry and the development of pharmaceuticals.[3] Its stability under a range of conditions and the multiple methods for its selective removal make it a strategic choice in multi-step syntheses.[3]

-

A Secondary Hydroxyl Group: This functional group provides a reactive handle for further molecular elaboration through esterification, etherification, or oxidation, allowing for the introduction of additional diversity and the fine-tuning of a molecule's properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 955406-36-7 | [1][2] |

| Molecular Formula | C₁₄H₁₉NO₃ | [1][2] |

| Molecular Weight | 249.31 g/mol | [1] |

| Appearance | Typically a solid | [4] |

| Storage | Sealed in a dry environment at room temperature | [1] |

The Critical Role of Stereochemistry

The 3-hydroxycyclohexyl moiety of this molecule contains two stereocenters, leading to the possibility of four stereoisomers (two pairs of enantiomers). The relative orientation of the amine and hydroxyl groups (cis or trans) significantly impacts the three-dimensional shape of the molecule and, consequently, its interaction with biological targets. While the CAS number 955406-36-7 may refer to a mixture of isomers, specific stereoisomers are commercially available under different CAS numbers, such as benzyl N-[(1S,3S)-3-hydroxycyclohexyl]carbamate and benzyl (1R,3S)-(3-hydroxycyclohexyl)carbamate.[4][5] The selection of a specific stereoisomer is often crucial for achieving the desired biological activity and minimizing off-target effects in drug development.[6]

Synthesis and Chemical Reactivity

This compound is synthesized from 3-aminocyclohexanol, a versatile intermediate in its own right, which is used in the development of analgesics and anti-inflammatory drugs.[7] The synthesis involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group.

Synthesis Protocol: Cbz Protection of 3-Aminocyclohexanol

This protocol describes a standard procedure for the N-protection of an amino alcohol like 3-aminocyclohexanol using benzyl chloroformate under Schotten-Baumann conditions.[3][8]

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-aminocyclohexanol (1.0 equivalent) in a 2:1 mixture of tetrahydrofuran (THF) and water.

-

Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equivalents) to the solution at 0 °C with stirring.

-

Addition of Cbz-Cl: Slowly add benzyl chloroformate (Cbz-Cl, 1.5 equivalents) dropwise to the cooled and stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography to yield this compound.[3]

Causality Behind Experimental Choices:

-

The use of a biphasic solvent system (THF/water) ensures the solubility of both the polar starting material and the less polar Cbz-Cl.

-

Sodium bicarbonate acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the reaction to completion.

-

Maintaining a low temperature (0 °C) is crucial to control the exothermicity of the reaction and prevent potential side reactions.

Diagram 1: Synthesis of this compound

Caption: Synthesis of the target compound via Cbz protection.

Key Chemical Transformations

The utility of this compound as a building block stems from the selective reactivity of its functional groups.

The removal of the Cbz group to unveil the free amine is a common and crucial step in many synthetic sequences. Several methods are available, with catalytic hydrogenolysis being one of the most widely used due to its mild and clean nature.[3][8]

Protocol: Catalytic Hydrogenolysis for Cbz Deprotection

-

Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent like methanol or ethanol in a flask equipped with a magnetic stir bar.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon or at 1 atm) at room temperature.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected 3-aminocyclohexanol. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[8]

Diagram 2: Deprotection of the Cbz Group

Caption: Cbz deprotection via catalytic hydrogenolysis.

The secondary hydroxyl group can undergo a variety of transformations, including:

-

Acylation/Esterification: Reaction with acyl chlorides or carboxylic acids to form esters.

-

Alkylation/Etherification: Reaction with alkyl halides or other electrophiles to form ethers.

-

Oxidation: Conversion to a ketone, which can then be used in further C-C bond-forming reactions.

The chemoselective transformation of the hydroxyl group in the presence of the carbamate requires careful selection of reaction conditions.[9]

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential. The 3-aminocyclohexanol core is a privileged scaffold found in a number of biologically active compounds.[7][10]

Case Study: Synthesis of μ-Opioid Receptor (MOR) Antagonists

A compelling example of the utility of the 3-aminocyclohexanol scaffold is in the development of novel μ-opioid receptor (MOR) antagonists. A recent study detailed the design and synthesis of 3-[3-(phenalkylamino)cyclohexyl]phenol analogs as potential MOR antagonists. These compounds are based on a simplified version of the morphinan scaffold. The synthesis of these analogs involves the derivatization of a 3-aminocyclohexanol core, highlighting the importance of building blocks like this compound.

The general synthetic strategy would involve:

-

Starting with a Cbz-protected 3-aminocyclohexanol derivative: This protects the amine during initial synthetic manipulations.

-

Modification at the hydroxyl position or other positions on the ring.

-

Deprotection of the Cbz group: This reveals the amine for subsequent functionalization, such as the introduction of a phenalkyl group.

-

Final structural modifications to arrive at the target MOR antagonist.

This case study underscores the value of this compound as a versatile starting point for the synthesis of complex and biologically relevant molecules. The ability to selectively manipulate the amine and hydroxyl functionalities is key to its utility.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

-

General Hazards: Benzyl carbamates may be harmful if swallowed or inhaled and can cause skin and eye irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its combination of a rigid, three-dimensional cyclohexane scaffold, a readily cleavable Cbz-protected amine, and a reactive hydroxyl group provides a powerful platform for the synthesis of complex and stereochemically defined molecules. For researchers and drug development professionals, understanding the synthesis, reactivity, and strategic applications of this intermediate can unlock new avenues for the creation of novel therapeutics with improved pharmacological properties.

References

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). Retrieved January 17, 2026, from [Link]

-

The Role of Trans-4-Aminocyclohexanol in Modern Drug Synthesis. (n.d.). Retrieved January 17, 2026, from [Link]

-

benzyl (1R,3S)-(3-hydroxycyclohexyl)carbamate – (1257303-72-2) - EON Biotech. (n.d.). Retrieved January 17, 2026, from [Link]

-

Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

-

Cbz-Protected Amino Groups. (2019, October 2). Retrieved January 17, 2026, from [Link]

- Cyclohexanol derivative - GB2239242A - Google Patents. (n.d.).

-

Cbz Protection - Common Conditions. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. (2025, August 6). Retrieved January 17, 2026, from [Link]

-

Synthesis of benzopolycyclic cage amines: NMDA receptor antagonist, trypanocidal and antiviral activities - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

-

Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin - NIH. (2023, February 23). Retrieved January 17, 2026, from [Link]

-

3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed. (2022, November 3). Retrieved January 17, 2026, from [Link]

-

SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES Catherine A. Faler, Bin Cao, and Madeleine M. Joullié* D. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis of thiocolchicine amine derivatives and evaluation of their antiproliferative activity. (2021, September 27). Retrieved January 17, 2026, from [Link]

-

Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

Relative Reactivity of Hydroxyl Groups in Monosaccharides - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Is there any reaction to bond Amine (-NH2) groups to Hydroxyl (-OH) groups?. (2014, December 19). Retrieved January 17, 2026, from [Link]

-

Reactivity of the hydroxyl radical in aqueous solutions - NIST Technical Series Publications. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. 955406-36-7|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 955406-36-7 [sigmaaldrich.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. eontrading.uk [eontrading.uk]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Foreword: The Imperative of Unambiguous Structural Verification

An In-depth Technical Guide to the Structure Elucidation of Benzyl (3-hydroxycyclohexyl)carbamate

In the realm of drug development and materials science, the precise atomic arrangement of a molecule is not a mere academic detail; it is the very foundation of its function, efficacy, and safety. For a molecule like this compound, seemingly minor variations—particularly the stereochemical orientation of its hydroxyl and carbamate substituents—can lead to profoundly different biological activities and pharmacokinetic profiles. This guide is crafted for the discerning researcher who understands that rigorous, multi-faceted structural elucidation is a non-negotiable cornerstone of scientific integrity. We will not merely list procedures; we will delve into the strategic rationale behind a comprehensive analytical workflow, demonstrating how a symphony of modern spectroscopic techniques can be orchestrated to reveal a molecule's true identity with unshakeable confidence.

Foundational Analysis: Mass and Composition

The first questions we must answer are fundamental: What is the molecule's mass, and what is its elemental composition? High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose.

Causality of Technique: Why HRMS is Non-Negotiable

Low-resolution mass spectrometry provides nominal mass, which is often insufficient to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas). HRMS, by providing mass measurements with high accuracy (typically to four or five decimal places), allows for the confident determination of the elemental formula. This is the first critical checkpoint in our self-validating system; any proposed structure must be consistent with the HRMS-derived formula.

Experimental Protocol: HRMS via ESI-TOF

-

Sample Preparation: Dissolve approximately 1 mg of the purified analyte in 1 mL of a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid promotes protonation, which is essential for electrospray ionization (ESI) in positive ion mode.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Positive ion mode is chosen to generate the protonated molecule, [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The expected molecular weight of this compound (C₁₄H₁₉NO₃) is 249.1365 g/mol . We anticipate observing the [M+H]⁺ ion at m/z 250.1438.

-

Formula Determination: Use the instrument's software to calculate the elemental formula from the accurately measured m/z value of the parent ion.

Data Presentation: Expected HRMS Data

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) | Deduced Formula |

| [M+H]⁺ | 250.1438 | 250.1441 | 1.2 | C₁₄H₂₀NO₃ |

| [M+Na]⁺ | 272.1257 | 272.1260 | 1.1 | C₁₄H₁₉NNaO₃ |

Anticipated Fragmentation

Tandem MS (MS/MS) experiments are invaluable for corroborating the proposed structure. By isolating the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragments. For carbamates, common fragmentation pathways involve cleavage of the carbamate bond.[1][2]

Table of Expected MS/MS Fragments for [M+H]⁺ at m/z 250.14

| Observed m/z | Proposed Fragment Structure | Loss |

| 108.0417 | [C₇H₈O]⁺ (Tropylium-like ion from benzyl group) | C₇H₁₂NO₂ |

| 91.0542 | [C₇H₇]⁺ (Tropylium ion) | C₇H₁₃NO₃ |

| 116.0965 | [C₆H₁₄NO]⁺ (Protonated 3-aminocyclohexanol) | C₈H₆O₂ (Benzyl formate) |

Functional Group Identification: Infrared Spectroscopy

Infrared (IR) spectroscopy serves as a rapid and effective method to confirm the presence of key functional groups predicted by the molecular formula.[3] It acts as a crucial cross-validation step. The presence of hydroxyl (O-H), amine (N-H), and carbonyl (C=O) groups will produce highly characteristic absorption bands.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid, purified sample directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean crystal prior to sample analysis.

Data Presentation: Key IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| ~3350 (broad) | Strong | O-H stretch (hydroxyl group, hydrogen-bonded) |

| ~3300 (sharp) | Medium | N-H stretch (carbamate) |

| ~2930, ~2850 | Strong | C-H stretch (aliphatic, cyclohexyl & benzylic) |

| ~1690 | Strong | C=O stretch (carbamate carbonyl)[3] |

| ~1530 | Medium | N-H bend (amide II band) |

| ~1250 | Strong | C-O stretch (ester-like) |

| ~1050 | Strong | C-O stretch (secondary alcohol) |

The Architectural Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework and establishing connectivity. A suite of 1D and 2D NMR experiments is required for an unambiguous assignment.[5]

Workflow for Comprehensive NMR Analysis

The logical flow of NMR experiments is designed to build the structure piece by piece, from individual spin systems to the final connected molecule.

Caption: Logical workflow for NMR-based structure elucidation.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent choice as it is a polar solvent capable of solubilizing the compound while also slowing the exchange of the -OH and -NH protons, allowing them to be observed as distinct signals that can couple to adjacent protons.[6]

-

Instrumentation: Use a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.[7]

-

1D Spectra Acquisition:

-

¹H NMR: Acquire with a spectral width of 12 ppm, 32 scans, and a relaxation delay of 2 seconds.

-

¹³C NMR: Acquire with proton decoupling, a spectral width of 220 ppm, 1024 scans, and a relaxation delay of 2 seconds.

-

DEPT-135: Acquire to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

-

-

2D Spectra Acquisition: Acquire standard COSY, HSQC, HMBC, and NOESY spectra using the instrument's predefined parameter sets, optimizing the spectral widths based on the 1D spectra.

Data Interpretation and Predicted Assignments

The following tables summarize the predicted NMR data. The chemical shifts are estimations based on known values for similar structural motifs.[8] The key to elucidating the structure lies in the correlations observed in the 2D spectra.

Table of Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Key COSY Correlations |

| H-Ar | 7.28-7.40 | m | 5H | Phenyl protons | - |

| H-NH | ~7.2 (d) | d | 1H | Carbamate N-H | H-1 |

| H-Benzylic | 5.05 | s | 2H | -O-CH₂ -Ph | - |

| H-OH | ~4.5 (d) | d | 1H | Cyclohexyl O-H | H-3 |

| H-3 | ~3.5 (m) | m | 1H | CH -OH | H-OH, H-2ax, H-2eq, H-4ax, H-4eq |

| H-1 | ~3.3 (m) | m | 1H | CH -NH | H-NH, H-2ax, H-2eq, H-6ax, H-6eq |

| H-ax | 1.0-1.4 | m | 4H | Cyclohexyl axial protons | Other cyclohexyl H |

| H-eq | 1.6-1.9 | m | 4H | Cyclohexyl equatorial protons | Other cyclohexyl H |

Table of Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Predicted δ (ppm) | DEPT-135 | Assignment | Key HMBC Correlations (from Proton) |

| 156.5 | - | Carbamate C =O | H-NH, H-Benzylic, H-1 |

| 137.2 | - | Phenyl C (quaternary) | H-Benzylic, H-Ar |

| 128.4 | + | Phenyl C H (ortho/para) | H-Ar |

| 127.8 | + | Phenyl C H (meta) | H-Ar |

| 69.5 | + | C H-OH (C-3) | H-2, H-4, H-OH |

| 65.4 | - | -O-C H₂-Ph | H-Ar |

| 50.1 | + | C H-NH (C-1) | H-2, H-6, H-NH |

| 35.2 | - | C H₂ (C-4/C-5) | H-3, H-5, H-6 |

| 30.1 | - | C H₂ (C-2/C-6) | H-1, H-3 |

Determining Stereochemistry: The cis/trans Isomer Challenge

The 1,3-disubstituted cyclohexane ring can exist as cis or trans isomers. Differentiating these is critical and can be achieved by analyzing the coupling constants (J-values) of the H-1 and H-3 protons and through NOESY.[9]

-

Logic of J-coupling Analysis: In a chair conformation, the coupling constant between two axial protons (J_ax,ax) is large (typically 8-13 Hz), while axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) couplings are small (2-5 Hz). By examining the multiplicity and measuring the coupling constants for H-1 and H-3, we can deduce their orientation.

Stereochemical Analysis Workflow

Caption: Decision tree for stereoisomer determination using J-coupling.

-

trans Isomer: The more stable conformer will have both large substituents (carbamate and hydroxyl) in equatorial positions. This means H-1 and H-3 are both axial. We would expect to see a multiplet for H-3 with at least two large coupling constants (J_ax,ax to H-2ax and H-4ax).

-

cis Isomer: The more stable conformer will have one substituent equatorial and one axial. If the carbamate is equatorial (less steric hindrance), then H-1 is axial, and the hydroxyl group is axial, meaning H-3 is equatorial. In this case, the H-3 signal would be a narrow multiplet with only small J-couplings.

NOESY Cross-Validation: A NOESY experiment will show correlations between protons that are close in space. For the trans isomer (diequatorial), a strong NOE correlation would be expected between the axial H-1 and axial H-3. This correlation would be absent in the cis isomer.

The Final Arbiter: Single-Crystal X-ray Crystallography

While the combination of HRMS and advanced NMR provides an exceptionally strong case for the structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of connectivity and relative and absolute stereochemistry.[10][11] It is the gold standard for structural determination.[12]

Protocol: X-ray Diffraction

-

Crystallization: The primary challenge is often growing a diffraction-quality single crystal. This requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which atomic positions are determined.[13] This model is then refined to produce a final, highly accurate 3D structure.

Conclusion: An Integrated and Self-Validating Approach

References

-

Haque, N., Biswas, S., Basu, P., Biswas, I. H., Khatun, R., & Islam, S. M. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry. Retrieved from [Link]

-

Nguyen, D. T., Nguyen, Q. V., Pham, T. P., & Tran, T. T. (2023). The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. Engineering and Technology For Sustainable Development, 33(3), 48-57. Retrieved from [Link]

-

Cavaleri, J. J., & Hart, M. (2014). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research, 53(41), 16012–16021. Retrieved from [Link]

-

Zeller, W. E., Sullivan, M. L., & Hatfield, R. D. (2015). ¹H-¹³C HSQC NMR Spectroscopy for Estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol Ratios of Condensed Tannin Samples: Correlation With Thiolysis. Journal of agricultural and food chemistry, 63(8), 2213–2222. Retrieved from [Link]

-

Bossa, J.-B., Borget, F., Duvernay, F., Theulé, P., & Chiavassa, T. (2010). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... ResearchGate. Retrieved from [Link]

-

Jampilek, J. (2013). Structure of ring-substituted benzyl... ResearchGate. Retrieved from [Link]

-

Lewis, J. S., & Powers, J. C. (1970). Mass Spectra of N-Substituted Ethyl Carbamates. Analytical Chemistry, 42(8), 995–997. Retrieved from [Link]

-

Keith, L. H., & Alford, A. L. (1970). The High Resolution NMR Spectra of Pesticides. III. The Carbamates. Journal of the Association of Official Analytical Chemists, 53(1), 157-178. Retrieved from [Link]

-

Chen, J.-Y. T., & Benson, W. R. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the Association of Official Analytical Chemists, 49(2), 412-452. Retrieved from [Link]

-

Nikolova, P., Trendafilova, D., Shivachev, B., & Stoyanov, N. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2022(2), M1380. Retrieved from [Link]

-

Pinchas, S. (1959). The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. Journal of the American Chemical Society, 81(22), 5991–5995. Retrieved from [Link]

-

Zhang, K., Cui, L., Song, Y., Wang, L., & Wu, Y. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Journal of analytical methods in chemistry, 2018, 4843063. Retrieved from [Link]

-

(2025). and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. American Chemical Society. Retrieved from [Link]

-

Zeller, W. E., Sullivan, M. L., & Hatfield, R. D. (2015). 1H-13C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis. CentAUR. Retrieved from [Link]

-

(n.d.). 2 - Organic Syntheses Procedure. Retrieved from [Link]

-

Rankin, A. G. M., & Ashbrook, S. E. (2022). Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy. Physical chemistry chemical physics : PCCP, 25(1), 107–119. Retrieved from [Link]

-

Jones, W. (2007). X-Ray Crystallography of Chemical Compounds. The open crystallography journal, 1, 1–4. Retrieved from [Link]

-

Khanna, R. K., & Moore, M. H. (1999). Carbamic Acid: Molecular Structure and IR Spectra. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 55A(5), 961–967. Retrieved from [Link]

-

He, H., Xu, X., Lu, M., Mo, W., & Ren, Y. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

-

Zeller, W. E. (2015). 1H-13C HSQC NMR Spectroscopy for Estimating Procyanidin/Prodelphinidin and Cis/Trans-Flavan-3-ol Ratios of Condensed Tannin Samples: Correlation with Thiolysis. ResearchGate. Retrieved from [Link]

-

(n.d.). Effective Analysis Carbamate Pesticides. Separation Science. Retrieved from [Link]

-

Oliveira, P. R., Wiectzycosky, F., Basso, E. A., Gonçalves, R. A. C., & Pontes, R. M. (2003). The 1 H and 13 C spectra of cyclohexyl-N,N-dimethylcarbamate (1) in CF... ResearchGate. Retrieved from [Link]

-

(2022, January 3). X-ray crystallography & resolution. YouTube. Retrieved from [Link]

-

(n.d.). X-ray crystallography. Wikipedia. Retrieved from [Link]

-

(n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031219). Retrieved from [Link]

-

Betzi, S., & Roche, P. (2022). Protein X-ray Crystallography and Drug Discovery. Pharmaceuticals, 15(1), 93. Retrieved from [Link]

-

Bouz-Asal, M., & Trampuz, A. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2024(2), M1886. Retrieved from [Link]

-

Neumann, C. N., & Hooker, J. M. (2010). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett, 2010(15), 2295-2298. Retrieved from [Link]

-

(n.d.). Benzyl carbamate. Grokipedia. Retrieved from [Link]

Sources

- 1. The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products | Engineering and Technology For Sustainable Development [jst.vn]

- 2. hpst.cz [hpst.cz]

- 3. academic.oup.com [academic.oup.com]

- 4. Carbamic acid: molecular structure and IR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 9. ¹H-¹³C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. Protein X-ray Crystallography and Drug Discovery | MDPI [mdpi.com]

- 13. youtube.com [youtube.com]

Benzyl (3-hydroxycyclohexyl)carbamate IUPAC name and synonyms

An In-Depth Technical Guide to Benzyl (3-hydroxycyclohexyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This compound is a bifunctional organic molecule of significant interest to researchers in synthetic and medicinal chemistry. Featuring a carbamate linkage protected by a benzyloxycarbonyl (Cbz) group, a stereochemically rich cyclohexane scaffold, and a reactive hydroxyl group, this compound serves as a valuable intermediate in the synthesis of complex molecular architectures. Its utility is particularly pronounced in the development of novel therapeutics, where the cyclohexane core can act as a rigid scaffold for orienting pharmacophoric elements, and the protected amine allows for selective chemical transformations. This guide provides a comprehensive overview of the molecule's nomenclature, physicochemical properties, and spectroscopic signature. It details a robust synthetic protocol, grounded in established chemical principles, and explores its strategic application as a building block in modern drug discovery programs.

Nomenclature and Chemical Identity

The precise identification of this compound is critically dependent on the stereochemistry of the substituents on the cyclohexane ring. The presence of two stereocenters (at carbons 1 and 3) gives rise to four possible stereoisomers.

IUPAC Name and Stereochemistry

The general IUPAC name for this compound is benzyl N-(3-hydroxycyclohexyl)carbamate [1]. However, for unambiguous communication in a research context, the specific stereoisomers must be defined using Cahn-Ingold-Prelog (CIP) notation for the absolute configuration (R/S) at each chiral center and cis/trans notation for the relative orientation of the substituents.

Commonly encountered stereoisomers include:

-

benzyl N-[(1S,3S)-3-hydroxycyclohexyl]carbamate[2]

-

benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate[1]

-

benzyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate

-

benzyl N-[(1S,3R)-3-hydroxycyclohexyl]carbamate

The cis and trans descriptors are also frequently used. For example, cis this compound typically refers to the (1R,3S) or (1S,3R) isomers, while trans refers to the (1R,3R) or (1S,3S) isomers.

Common Synonyms and Abbreviations

In laboratory settings and literature, a variety of synonyms are used, often reflecting its structure as a Cbz-protected aminocyclohexanol.

-

3-N-Cbz-Aminocyclohexanol[1]

-

(3-Hydroxy-cyclohexyl)-carbamic acid benzyl ester[1]

-

Benzyl 3-hydroxycyclohexylcarbamate[1]

-

trans-3-N-CBZ-AMINOCYCLOHEXANOL[2]

Key Chemical Identifiers

The following table summarizes key identifiers for the compound. Note that different CAS Registry Numbers are assigned to different stereoisomers, highlighting the importance of specifying the exact isomer in procurement and research.

| Identifier | Value | Isomer Specificity |

| Molecular Formula | C₁₄H₁₉NO₃ | General |

| Molecular Weight | 249.31 g/mol | General[3] |

| CAS Number | 955406-36-7 | Unspecified stereochemistry[3] |

| CAS Number | 750649-44-6 | (1S, 3S)-trans isomer[2] |

| CAS Number | 1257303-72-2 | (1R, 3S)-cis isomer[1] |

Chemical Structures and Stereoisomers

The relationship between the cis and trans isomers is illustrated below. The choice of isomer is a critical design element in drug development, as the spatial orientation of the hydroxyl and carbamate groups dictates how the molecule can interact with biological targets.

Caption: Key stereoisomers of this compound.

Physicochemical Properties and Spectroscopic Analysis

The physical properties and spectroscopic profile are essential for reaction monitoring, purification, and final characterization of the compound.

General Properties

-

Appearance: Typically an off-white to white solid at room temperature.

-

Solubility: Expected to have good solubility in polar organic solvents such as methanol, ethanol, ethyl acetate, and dichloromethane. Solubility in water is expected to be low.

-

Stability: The Cbz group is stable to many reagents but can be cleaved by catalytic hydrogenation, providing a reliable deprotection strategy. The compound is generally stable under normal storage conditions (sealed, dry, room temperature)[3].

Spectroscopic Profile

While specific spectra must be acquired for each synthesized batch, the expected spectral characteristics can be predicted based on the functional groups present.

| Technique | Functional Group | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | Aromatic (Benzyl) | δ 7.30-7.40 ppm (m, 5H) | Protons of the monosubstituted benzene ring. |

| Benzylic CH₂ | δ ~5.10 ppm (s, 2H) | Methylene protons adjacent to the carbamate oxygen and phenyl ring. | |

| Cyclohexyl CH-O | δ ~3.6-4.0 ppm (m, 1H) | Methine proton on the carbon bearing the hydroxyl group. | |

| Cyclohexyl CH-N | δ ~3.4-3.8 ppm (m, 1H) | Methine proton on the carbon bearing the carbamate group. | |

| Carbamate N-H | δ ~4.5-5.5 ppm (br s, 1H) | Broad signal for the amide proton, which may exchange with D₂O. | |

| Hydroxyl O-H | Variable (br s, 1H) | Highly variable shift depending on concentration and solvent; exchanges with D₂O. | |

| FTIR | O-H Stretch (Alcohol) | 3200-3500 cm⁻¹ (broad) | Stretching vibration of the hydroxyl group. |

| N-H Stretch (Carbamate) | 3300-3400 cm⁻¹ (sharp) | Stretching vibration of the N-H bond in the carbamate.[4] | |

| C=O Stretch (Carbamate) | ~1690-1710 cm⁻¹ (strong) | Carbonyl stretch, a characteristic and strong absorption for carbamates.[4] | |

| C-O Stretch | 1000-1300 cm⁻¹ | Stretching vibrations for the C-O bonds of the alcohol and carbamate ester.[4] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a foundational procedure that combines amine protection chemistry with standard organic transformations.

Overview of Carbamate Formation

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection strategy, particularly in peptide synthesis[5]. It is introduced by reacting an amine with benzyl chloroformate under basic conditions (a Schotten-Baumann reaction). The resulting carbamate is highly stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenation, which liberates the free amine, toluene, and carbon dioxide. This orthogonality makes it an invaluable tool for multi-step synthesis.

Experimental Protocol: Synthesis from 3-Aminocyclohexanol

This protocol describes a reliable, self-validating method for the synthesis of this compound from a commercially available starting material, 3-aminocyclohexanol. The stereochemistry of the final product will be determined by the stereochemistry of the starting amine.

Materials & Equipment:

-

3-Aminocyclohexanol (1 equivalent)

-

Benzyl chloroformate (Cbz-Cl, 1.1 equivalents)

-

Sodium bicarbonate (NaHCO₃, 3 equivalents)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Brine (saturated aq. NaCl)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask, addition funnel, magnetic stirrer, separatory funnel, rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (for chromatography)

Procedure:

-

Reaction Setup: Dissolve 3-aminocyclohexanol (1 eq.) in a biphasic mixture of DCM (10 mL/mmol) and a saturated aqueous solution of NaHCO₃ (10 mL/mmol) in a round-bottom flask. Cool the vigorously stirring mixture to 0 °C in an ice bath.

-

Expertise & Experience: A biphasic system is employed to keep the amine starting material and the Cbz-Cl reagent in separate phases initially, allowing for controlled reaction at the interface. The NaHCO₃ is a crucial component, acting as a base to neutralize the HCl byproduct generated during the reaction. This neutralization is essential to prevent protonation of the starting amine, which would render it non-nucleophilic, and to drive the reaction to completion.

-

-

Reagent Addition: Add benzyl chloroformate (1.1 eq.) dropwise to the cold, stirring mixture over 30 minutes using an addition funnel.

-

Expertise & Experience: Slow, dropwise addition is critical to control the exotherm of the reaction and to prevent the formation of undesired side products, such as the double-acylated product or urea derivatives. Maintaining the temperature at 0 °C enhances selectivity.

-

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

-

Trustworthiness: TLC is a self-validating checkpoint. A typical mobile phase would be 30-50% ethyl acetate in hexanes. The product, being less polar than the starting di-functional amine but more polar than Cbz-Cl, will have a distinct Rf value.

-

-

Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with fresh portions of DCM. Combine all organic layers.

-

Washing: Wash the combined organic layer sequentially with 1M HCl, water, and finally brine.

-

Expertise & Experience: The acid wash removes any unreacted amine and residual bicarbonate. The brine wash removes bulk water and helps to break any emulsions.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a solid.

Synthesis Workflow

The overall transformation can be visualized as a straightforward protection reaction.

Caption: Workflow for Cbz protection of 3-aminocyclohexanol.

Role in Drug Development and Medicinal Chemistry

The carbamate group is a key structural motif in many approved drugs, valued for its proteolytic stability and ability to form hydrogen bonds[6][7]. This compound is not typically a final drug product but rather a strategic building block.

Strategic Value as a Synthetic Intermediate

The value of this molecule lies in its two distinct functional handles:

-

The Cbz-protected Amine: The amine is masked, allowing for selective chemistry to be performed on other parts of the molecule. It can be deprotected in a late-stage synthesis to reveal a primary or secondary amine, a common pharmacophoric feature.

-

The Secondary Hydroxyl Group: The -OH group is a nucleophile and a hydrogen bond donor. It serves as a convenient attachment point for introducing other molecular fragments (e.g., via etherification, esterification, or Mitsunobu reactions) to build more complex structures and explore the structure-activity relationship (SAR).

This bifunctionality allows for a modular approach to library synthesis for screening against biological targets. For instance, derivatives of cyclohexylamines have been investigated as potent and selective inhibitors of cyclin-dependent kinase 12 (CDK12), a target in cancer therapy[8].

Logical Workflow in Drug Discovery

Caption: Role as a versatile intermediate in a drug discovery workflow.

Safety and Handling

This compound should be handled with standard laboratory precautions. While specific toxicity data is not widely available, related carbamates may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a foundational building block for chemical and pharmaceutical research. Its well-defined structure, featuring a stereochemically rich core and orthogonally functionalized positions, provides a robust platform for the synthesis of complex molecules. The straightforward and reliable synthetic procedures, combined with its strategic value in constructing libraries of potential drug candidates, ensure its continued relevance for scientists and drug development professionals aiming to explore new chemical space and address challenging biological targets.

References

- Vertex AI Search Result, BENZYL N-[(1S,3S)

-

PubChem. [(1S,2S)-2-Hydroxycyclohexyl]carbamic Acid Phenylmethyl Ester. Available from: [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

-

Organic Syntheses. PREPARATION OF BENZYL ISOPROPOXYMETHYL- AND BENZYL METHOXYMETHYL-CARBAMATES. Available from: [Link]

-

EON Biotech. benzyl (1R,3S)-(3-hydroxycyclohexyl)carbamate. Available from: [Link]

-

PubChem. Benzyl N-(3-hydroxypropyl)carbamate. Available from: [Link]

-

Grokipedia. Benzyl carbamate. Available from: [Link]

-

PubChem. Benzyl (3-hydroxycyclobutyl)carbamate. Available from: [Link]

-

Thieme Chemistry. Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Available from: [Link]

-

PubChem. Benzyl carbamate. Available from: [Link]

-

Tantry, S. J., & Babu, S. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 22(5), 739. Available from: [Link]

-

Turel, I., & Kljun, J. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 28(1), 156-173. Available from: [Link]

-

Tadesse, S., et al. (2018). Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. Journal of Medicinal Chemistry, 61(15), 6875-6893. Available from: [Link]

-

Wang, Y., et al. (2019). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2640. Available from: [Link]

Sources

- 1. eontrading.uk [eontrading.uk]

- 2. labsolu.ca [labsolu.ca]

- 3. 955406-36-7|this compound|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Benzyl (3-hydroxycyclohexyl)carbamate: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl (3-hydroxycyclohexyl)carbamate, a molecule at the intersection of classic organic synthesis and modern medicinal chemistry. While specific literature on this exact compound is sparse, its discovery and utility can be understood through the well-established history of the benzyloxycarbonyl (Cbz) protecting group and the versatile chemistry of carbamates. This document will detail its logical synthesis, rooted in foundational protection chemistry, and explore its potential applications in drug discovery, drawing parallels with structurally similar bioactive molecules.

Introduction: The Legacy of the Carbamate Moiety

The carbamate functional group is a cornerstone of organic and medicinal chemistry, valued for its unique structural and electronic properties.[1] It serves as a key structural motif in a multitude of approved therapeutic agents and is widely employed as a protecting group for amines in complex multi-step syntheses.[2][3] The stability of the carbamate bond, coupled with its ability to participate in hydrogen bonding, makes it an attractive feature in the design of molecules with specific biological activities.[1] this compound embodies this dual utility, possessing a structure amenable to both synthetic manipulation and potential biological engagement.

Historical Context: The Dawn of Amine Protection and the Cbz Group